5-(Methylsulfanylmethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-(methylsulfanylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKTCXJCCHINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863471 | |
| Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4936-47-4 | |
| Record name | Nifuratel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4936-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuratel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Action
Antimicrobial Mechanisms
Nifuratel's antimicrobial activity stems from its ability to interfere with key microbial functions, including nucleic acid synthesis, cell membrane integrity, and essential enzymatic pathways. patsnap.compatsnap.com
Interference with Microbial Nucleic Acid Synthesis
A primary mechanism of Nifuratel involves disrupting the synthesis of nucleic acids in microorganisms. patsnap.compatsnap.com
Nifuratel, a nitrofuran derivative, functions as a prodrug that is activated within microbial cells. mdpi.com This activation is initiated by microbial nitroreductase enzymes, which reduce the nitro group of Nifuratel. patsnap.commdpi.comontosight.ai This reduction process leads to the formation of highly reactive intermediates. patsnap.commdpi.comontosight.ai The presence of the nitro group at the C-5 position in the furan (B31954) ring is crucial for this antibacterial activity. mdpi.com The enzymatic reduction can occur through either a one- or two-electron mechanism, with the one-electron reduction producing an unstable nitro radical anion. mdpi.com
The reactive intermediates generated by the reduction of Nifuratel by microbial nitroreductases cause extensive damage to microbial DNA. patsnap.comontosight.ai This DNA damage, in turn, inhibits essential processes such as replication and transcription, preventing the microorganism from proliferating. patsnap.comontosight.ai This action is particularly effective against a wide range of bacteria and protozoa. patsnap.com The mechanism of action involves the reduction of the nitro group in the presence of bacterial enzymes, forming reactive intermediates that attack bacterial DNA, thereby preventing reproduction and leading to cell death. ontosight.ai Similar to other nitrofuran drugs like nitrofurantoin (B1679001), Nifuratel is thought to interfere with DNA replication and protein production. nih.gov
Disruption of Microbial Cell Membrane Integrity
Beyond targeting nucleic acids, Nifuratel also disrupts the integrity of microbial cell membranes. patsnap.compatsnap.com The reactive metabolites produced during the reduction of Nifuratel can interact with membrane lipids and proteins. patsnap.com This interaction leads to increased membrane permeability and ultimately results in cell lysis. patsnap.com This membrane-disruptive action is particularly important for its antifungal activity, as it compromises the structural and functional integrity of fungal cells. patsnap.com Studies on other antimicrobial peptides demonstrate that disruption of bacterial membrane integrity can lead to leakage of cellular contents and cell death. frontiersin.org
Inhibition of Essential Enzymatic Pathways (e.g., Tricarboxylic Acid Cycle Coenzyme A)
Nifuratel inhibits essential enzymatic pathways within microbial cells, further contributing to its antimicrobial spectrum. patsnap.com By targeting enzymes involved in metabolic and biosynthetic processes, Nifuratel hampers the vital functions of microorganisms. patsnap.com The mechanism of action may involve the inhibition of acetyl coenzyme A, interfering with the early stages of bacterial glucose metabolism. ncats.io Some research suggests that Nifuratel causes microorganism self-dysbolism by blocking the generation of the tricarboxylic acid cycle coenzyme A in various microorganisms and protozoa. google.com The citric acid cycle (TCA cycle) is a central metabolic pathway involved in energy production through the oxidation of acetyl-CoA, and Coenzyme A plays a crucial role in this cycle as an acyl group carrier. wikipedia.orgassaygenie.comwikipedia.org Inhibition of enzymes within the TCA cycle can significantly impact microbial energy production and biosynthesis. assaygenie.comnih.gov
Data Table: Summary of Nifuratel's Antimicrobial Mechanisms
| Mechanism | Key Process Targeted in Microbes | Role of Nifuratel | Outcome |
| Interference with Nucleic Acid Synthesis | DNA replication and transcription | Activation by nitroreductases leads to reactive intermediates damaging DNA. patsnap.comontosight.ai | Inhibition of microbial proliferation and growth. patsnap.comontosight.ai |
| Disruption of Cell Membrane Integrity | Membrane structure and function | Reactive metabolites interact with lipids and proteins, increasing permeability. patsnap.com | Cell lysis, particularly effective against fungi. patsnap.com |
| Inhibition of Essential Enzymatic Pathways | Metabolic and biosynthetic processes (e.g., TCA) | Interference with enzymes like acetyl coenzyme A. ncats.iogoogle.com | Hampered vital functions and energy production. patsnap.comgoogle.comassaygenie.com |
Anticancer Mechanisms
Beyond its established antimicrobial properties, research indicates that Nifuratel may also possess anticancer mechanisms, particularly against certain cancer cell types. Studies have suggested that Nifuratel can act as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). nih.govresearchgate.net STAT3 is a protein that is often constitutively active in various cancer types, including gastric cancer, and plays a role in cell proliferation, survival, and angiogenesis. nih.govresearchgate.net
Research has shown that Nifuratel can significantly suppress the proliferation and induce apoptosis (programmed cell death) in gastric cancer cells. nih.govresearchgate.net The proposed mechanism involves the inhibition of both constitutive and interleukin-6-induced STAT3 activation. nih.govresearchgate.net Studies have demonstrated that Nifuratel treatment can reduce the expression of phosphorylated STAT3 (P-STAT3), which is the activated form of the protein, without affecting the phosphorylation of STAT1. nih.gov Furthermore, Nifuratel has been observed to induce G2/M cell cycle arrest in gastric cancer cells. nih.govresearchgate.net This arrest prevents cancer cells from progressing through the cell cycle and dividing. nih.gov
Detailed research findings indicate that Nifuratel can upregulate the expression of proapoptotic proteins like Bax and downregulate antiapoptotic proteins like Bcl-2 in gastric cancer cells, further promoting apoptosis. nih.gov These findings suggest that Nifuratel's anticancer activity in gastric cancer is mediated, at least in part, through the inhibition of the STAT3 signaling pathway. nih.govresearchgate.net More recent research also explores the potential of Nifuratel in inducing apoptosis and G2/M phase block in triple-negative breast cancer cells by regulating pathways involving GADD45A and the AKT/FOXO3a axis. nih.gov
Data Table: Nifuratel's Effect on Gastric Cancer Cells
| Effect on Gastric Cancer Cells | Observation | Proposed Mechanism | Supporting Evidence |
| Inhibition of Proliferation | Significant suppression of gastric cancer cell growth. nih.govresearchgate.net | Inhibition of STAT3 activation. nih.govresearchgate.net | Reduced P-STAT3 expression. nih.gov |
| Induction of Apoptosis | Increased apoptosis observed in gastric cancer cells. nih.govresearchgate.net | Regulation of apoptotic proteins (Bax upregulation, Bcl-2 downregulation). nih.gov | Increased cleaved-PARP and cleaved-Caspase-3 levels. nih.gov |
| Cell Cycle Arrest | Induction of G2/M phase arrest in gastric cancer cells. nih.govresearchgate.net | Inhibition of STAT3 signaling pathway. nih.gov | Decreased levels of cell cycle regulators like CDK1, Cyclin B, PLK1, CDC25C. nih.gov |
| Inhibition of STAT3 Activation | Reduced constitutive and IL-6-induced STAT3 phosphorylation. nih.govresearchgate.net | Direct or indirect inhibition of STAT3. nih.govresearchgate.net | Western blot analysis showing decreased P-STAT3. nih.gov |
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. Nifuratel has been shown to induce apoptosis in various cancer cell lines, contributing to its anti-tumor potential. nih.govnih.gov
Cleaved-PARP and Cleaved-Caspase-3 Upregulation
A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases, and the subsequent cleavage of their substrates. Caspase-3 is a central executioner caspase. Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and is a well-known substrate of activated caspase-3. Cleavage of PARP by caspase-3 renders it inactive and is considered a biochemical hallmark of apoptosis. Studies have shown that treatment with Nifuratel leads to an increase in the levels of cleaved-PARP and cleaved-Caspase-3 in cancer cells, indicating the activation of the caspase cascade and the induction of apoptosis. nih.govmdpi.com
Table 1: Effect of Nifuratel on Apoptosis Markers in Triple-Negative Breast Cancer Cells
| Marker | Effect of Nifuratel Treatment |
| Cleaved-PARP | Increased expression |
| Cleaved-Caspase-3 | Increased expression |
*Based on findings in MDA-MB-231 and MDA-MB-468 cell lines. nih.govmdpi.com
Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating the mitochondrial pathway of apoptosis. Bax is a pro-apoptotic protein that promotes the release of cytochrome c from mitochondria, while Bcl-2 is an anti-apoptotic protein that inhibits this process. Research indicates that Nifuratel treatment can modulate the expression of these proteins, leading to an upregulation of Bax and a downregulation of Bcl-2 in cancer cells. nih.govdovepress.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis.
Table 2: Modulation of Bcl-2 Family Proteins by Nifuratel in Gastric Cancer Cells
| Protein | Effect of Nifuratel Treatment |
| Bax | Upregulated expression |
| Bcl-2 | Downregulated expression |
*Based on findings in SGC-7901 and BGC-823 cell lines. nih.govdovepress.com
Cell Cycle Arrest in Cancer Cells (e.g., G2/M Phase Block)
The cell cycle is a tightly regulated process that controls cell growth and division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle regulation. Inducing cell cycle arrest is a strategy to inhibit cancer cell growth. Nifuratel has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. nih.govnih.govdovepress.com This arrest prevents cancer cells from undergoing mitosis and proliferating.
Table 3: Effect of Nifuratel on Cell Cycle Distribution in Cancer Cells
| Cell Cycle Phase | Effect of Nifuratel Treatment |
| G2/M | Increased cell population |
| Other phases | Decreased cell population |
*Observed in gastric cancer and triple-negative breast cancer cell lines. nih.govnih.govdovepress.com
Regulation of Cell Cycle Checkpoint Proteins (e.g., GADD45A)
Cell cycle progression is controlled by checkpoint proteins that ensure the accuracy of DNA replication and chromosome segregation. GADD45A (Growth Arrest and DNA Damage-inducible alpha) is a protein involved in cell cycle arrest and DNA repair. Studies suggest that Nifuratel can influence the expression of cell cycle regulatory proteins, including potentially upregulating GADD45A, which contributes to the observed G2/M phase arrest in cancer cells. nih.govmdpi.comnih.gov This regulation of checkpoint proteins disrupts the uncontrolled proliferation of cancer cells.
Signal Transduction Pathway Inhibition (e.g., STAT3 Pathway)
Signal transduction pathways play a critical role in transmitting signals from the cell surface to the nucleus, influencing various cellular processes, including cell growth, survival, and proliferation. Aberrant activation of certain pathways is common in cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently constitutively active in various cancers and is involved in promoting cell proliferation, survival, and angiogenesis. nih.govmdpi.com
Inhibition of Constitutive and Interleukin-6-Induced STAT3 Activation
Nifuratel has been identified as an inhibitor of the STAT3 signaling pathway. nih.govnih.govdoaj.orgresearchgate.net It has been shown to inhibit both the constitutive activation of STAT3 (which is persistently active in many cancer cells) and the activation induced by Interleukin-6 (IL-6), a cytokine that can promote STAT3 signaling in the tumor microenvironment. nih.govdovepress.comnih.govdoaj.org By inhibiting STAT3 activation, Nifuratel can suppress downstream signaling events that promote cancer cell survival and proliferation. This inhibition is often assessed by examining the phosphorylation status of STAT3, as phosphorylation at specific residues is required for its activation. Nifuratel treatment leads to a decrease in phosphorylated STAT3 levels. nih.govdovepress.com
Table 4: Effect of Nifuratel on STAT3 Activation in Gastric Cancer Cells
| Protein | Activation Status (Phosphorylation) | Effect of Nifuratel Treatment |
| STAT3 | Constitutive | Inhibition |
| STAT3 | IL-6-induced | Inhibition |
| P-STAT3 | Activated form | Decreased levels |
*Based on findings in gastric cancer cell lines. nih.govdovepress.com
Phosphorylation Status of STAT3 (P-STAT3) Analysis
Studies investigating the effects of Nifuratel on human gastric cancer cells, specifically SGC-7901 and BGC-823 cell lines, have indicated that Nifuratel can influence the phosphorylation status of Signal Transducer and Activator of Transcription 3 (STAT3). Treatment with Nifuratel at a concentration of 300 μM was observed to markedly reduce the level of phosphorylated STAT3 (P-STAT3) protein in these cell lines. jkchemical.com Further analysis demonstrated that Nifuratel decreased P-STAT3 protein expression in a concentration-dependent manner after a 24-hour treatment period. jkchemical.com Western blot analysis was employed to show the time-dependent effect of Nifuratel on P-STAT3 expression in SGC-7901 and BGC-823 cells. jkchemical.comwikipedia.org These findings suggest that Nifuratel may act as a novel inhibitor of STAT3 activation in gastric cancer cells. jkchemical.com
Immunomodulatory and Anti-allergic Mechanisms
Nifuratel has been observed to exhibit immunomodulatory properties that may enhance host defense mechanisms. These properties extend to anti-allergic effects, particularly concerning mast cell-mediated responses.
Stimulation of Phagocytic Activity and Reactive Oxygen Species Production
Nifuratel has been reported to stimulate phagocytic activity and increase the production of reactive oxygen species (ROS) within immune cells. This enhanced immune response is suggested to aid in the eradication of infections. Phagocytosis is a crucial process by which immune cells engulf and clear pathogens and cellular debris, often accompanied by the generation of ROS which have antimicrobial functions.
Inhibition of Mast Cell-Mediated Degranulation
Nifuratel has been shown to inhibit antigen-induced degranulation of mast cells. This effect was observed in both RBL-2H3 cells and bone marrow-derived mast cells (BMMCs). The inhibition is concentration-dependent. Nifuratel reversibly inhibited degranulation with half-maximal inhibitory concentration (IC50) values of approximately 0.34 μM for RBL-2H3 cells and approximately 0.94 μM for BMMCs. Inhibition of mast cell degranulation can suppress the release of mediators that contribute to allergic responses.
Table 1: Inhibition of Mast Cell Degranulation by Nifuratel
| Cell Type | IC50 (approx. μM) |
| RBL-2H3 cells | 0.34 |
| BMMCs | 0.94 |
Modulation of Signaling Pathways (e.g., Syk, LAT, Akt, MAPKs)
Mechanism studies have revealed that Nifuratel inhibits pathways essential for the activation of mast cells. Nifuratel was found to inhibit the phosphorylation of Syk induced by antigen stimulation. This occurs via the inhibition of recruitment of cytosolic Syk to the γ subunit of FcεRI. Furthermore, Nifuratel decreased the activation of downstream signaling proteins, including LAT, Akt, and MAPKs (Erk1/2, JNK, and p38). These signaling molecules play important roles in mast cell activation, survival, and the synthesis and release of inflammatory cytokines.
Suppression of Inflammatory Cytokine Release (e.g., TNF-α, IL-4)
Nifuratel suppresses the secretion of inflammatory cytokines from mast cells. Specifically, it has been shown to inhibit the release of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) in antigen-stimulated RBL-2H3 cells. The IC50 values for the suppression of cytokine release were approximately 0.74 μM for IL-4 and approximately 0.48 μM for TNF-α in RBL-2H3 cells. Nifuratel also suppressed the secretion of TNF-α in BMMCs in response to antigen stimulation, with an IC50 of approximately 3.01 μM. These findings suggest that Nifuratel may help reduce late-phase allergy symptoms by blocking the secretion of inflammatory cytokines from mast cells.
Table 2: Suppression of Inflammatory Cytokine Release by Nifuratel
| Cytokine | Cell Type | IC50 (approx. μM) |
| IL-4 | RBL-2H3 cells | 0.74 |
| TNF-α | RBL-2H3 cells | 0.48 |
| TNF-α | BMMCs | 3.01 |
Spectrum of Pharmacological Activities and Efficacy
Antibacterial Efficacy
Nifuratel demonstrates a wide antibacterial spectrum, exhibiting activity against both Gram-positive and Gram-negative bacteria. macmiror.rugoogle.com Its efficacy covers many of the microorganisms responsible for infections of the genitourinary tract. macmiror.rugoogle.com In-vitro studies have confirmed its inhibitory activity against Gram-positive aerobic bacteria, including β-haemolytic streptococci, Staphylococcus aureus, and Staphylococcus epidermidis. It also shows activity against Gram-negative organisms. researchgate.net Furthermore, research indicates Nifuratel's effectiveness against anaerobic bacteria. nih.gov
Nifuratel is highly active against Gardnerella vaginalis, a primary marker for bacterial vaginosis. unilabs.ch Multiple in vitro studies have established its potent inhibitory effect, which is greater than that of metronidazole (B1676534). researchgate.net Research findings have consistently demonstrated low Minimum Inhibitory Concentration (MIC) values for Nifuratel against G. vaginalis strains. unilabs.ch
Table 1: In Vitro Efficacy of Nifuratel against Gardnerella vaginalis
| Parameter | Value (µg/mL) | Source(s) |
| MIC Range | <0.125 - 4 | unilabs.ch |
| MIC₉₀ | 1.9 | researchgate.net |
| MIC₉₀ | 4 | google.com |
*MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Atopobium vaginae is another key pathogen associated with bacterial vaginosis, particularly in cases of recurrence. nih.gov Nifuratel has been shown to be highly effective in inhibiting the growth of A. vaginae in vitro. nih.govunilabs.ch Its activity against this microorganism is a significant aspect of its therapeutic profile for bacterial vaginosis. nih.gov
A prospective comparative study highlighted the clinical efficacy of a nifuratel-nystatin combination in patients with A. vaginae-associated bacterial vaginosis, showing a 90.3% efficacy rate. macmiror.ru
Table 2: In Vitro Efficacy of Nifuratel against Atopobium vaginae
| Parameter | Value (µg/mL) | Source(s) |
| MIC Range | 0.125 - 1 | nih.gov |
| MIC Range | <0.125 - 1 | unilabs.ch |
Nifuratel's broad spectrum of action includes activity against Chlamydia trachomatis. nih.govmacmiror.rugoogle.com This efficacy is noted to be of a bacteriostatic type, meaning it inhibits the bacteria's ability to reproduce. researchgate.net
The compound is also effective against various Mycoplasma species, which are implicated in genitourinary tract infections. nih.govmacmiror.rugoogle.com Specific species against which Nifuratel has shown activity include Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum. researchgate.netnih.gov
Specific Bacterial Pathogens
Anaerobic Bacteria (e.g., Fusobacterium)
Nifuratel exhibits a broad spectrum of antibacterial action that includes activity against anaerobic bacteria. nih.gov This activity is particularly relevant in the context of polymicrobial infections such as bacterial vaginosis and certain oral cavity infections. While specific data on Fusobacterium species is not extensively detailed in readily available literature, the drug's efficacy in conditions where anaerobes are key pathogens underscores its anti-anaerobic potential. For instance, in the treatment of bacterial vaginosis, nifuratel has demonstrated high activity against causative anaerobic and facultative anaerobic bacteria like Gardnerella vaginalis and Atopobium vaginae. asm.orgunilabs.ch
Research comparing nifuratel to metronidazole for treating infections in the oral cavity, which often involve a mix of aerobic and anaerobic bacteria, indicates that nifuratel possesses potent antibacterial activity against common oral anaerobes. google.com In vitro studies have shown that the minimal inhibitory concentration (MIC) of nifuratel against various clinically isolated anaerobes is often lower than that of metronidazole, suggesting a higher antibacterial potency. google.com
Enteric Bacteria (Salmonella, Listeria monocytogenes, Shigella flexneri, E. coli)
Nifuratel has demonstrated efficacy against several enteric bacterial pathogens. A study investigating its intracellular and extracellular antibacterial activity found it to be effective against different serovars of Salmonella, including multidrug-resistant strains of Salmonella Typhimurium. nih.govnih.govresearchgate.net The same study also confirmed its activity against Listeria monocytogenes and Shigella flexneri. nih.govnih.govresearchgate.net In mice, nifuratel provided 60% protection after an oral infection with a lethal dose of S. Enteritidis and reduced the bacterial load in tissues. nih.govnih.govresearchgate.net
The primary causative agent in the majority of urinary tract infections, particularly uncomplicated cystitis, is Escherichia coli. journal-archiveuromedica.eumed-alphabet.comresearchgate.net Nifuratel's clinical success in treating UTIs is largely attributed to its significant activity against E. coli. journal-archiveuromedica.eumed-alphabet.com Its effectiveness against this key uropathogen makes it a reliable option for managing such infections. journal-archiveuromedica.eu
Preservation of Physiological Flora (e.g., Lactobacilli)
A distinguishing feature of nifuratel is its limited impact on the physiological vaginal flora, primarily composed of Lactobacillus species. nih.govmacmiror.runih.gov This is a significant advantage in the treatment of vaginal infections like bacterial vaginosis, where the goal is to eradicate pathogenic bacteria while preserving the protective lactobacillary microbiota. nih.govnih.gov
Multiple in vitro studies have demonstrated that nifuratel, unlike some other treatments such as clindamycin (B1669177), does not inhibit the growth of vaginal lactobacilli. asm.orgunilabs.chnih.gov One study found that while clindamycin was highly active against all tested Lactobacillus strains, nifuratel and metronidazole did not affect the normal lactobacterial flora. nih.gov Specifically, the MIC50 (the minimum concentration required to inhibit the growth of 50% of organisms) for nifuratel against Lactobacillus species was found to be greater than 256 μg/ml, indicating a lack of significant activity. asm.orgunilabs.chnih.gov This selective action helps maintain the natural vaginal ecosystem and may contribute to a lower risk of recurrence. macmiror.ru
Clinical Efficacy in Bacterial Infections
Nifuratel has proven to be an effective therapeutic agent for bacterial vaginosis (BV), demonstrating cure rates comparable or superior to standard treatments like metronidazole. nih.govnih.govbmj.com Its efficacy stems from its high in vitro activity against the main BV-associated pathogens, Gardnerella vaginalis and Atopobium vaginae, coupled with its preservation of the beneficial Lactobacillus flora. asm.orgsuntextreviews.org
| Study/Analysis | Comparison Group | Nifuratel Cure Rate | Comparison Cure Rate | Key Finding |
|---|---|---|---|---|
| Meta-analysis (7 trials, 832 patients on nifuratel) | Metronidazole | 88.5% | 90.0% | Confirmed therapeutic equivalence between nifuratel and metronidazole. nih.gov |
| Randomized, evaluator-blinded study (727 women) | Metronidazole | 54.5% (therapeutic cure) | 52.9% (therapeutic cure) | Nifuratel was non-inferior to metronidazole. bmj.com |
| Prospective comparative study (A. vaginae-associated BV) | Metronidazole | 90.3% | 10% | Nifuratel combination was significantly more effective than metronidazole for BV associated with Atopobium vaginae. ehb.be |
| Cohort study (57 postmenopausal women) | N/A (Nifuratel-Nystatin combination) | 89.47% (symptom-free at one month) | N/A | The combination was effective and well-tolerated. suntextreviews.org |
Nifuratel is an effective agent for the treatment of urinary tract infections (UTIs), including acute uncomplicated cystitis. journal-archiveuromedica.eunih.govmed-alphabet.comzaslavsky.com.ua Its efficacy is largely due to its high sensitivity against E. coli, the predominant causative agent of UTIs. journal-archiveuromedica.eumed-alphabet.com
In a study evaluating the effectiveness of nifuratel for acute uncomplicated cystitis in 35 women, 94.2% of patients noted the disappearance of urgency and 82.8% had no leukocyturia after three days of treatment. journal-archiveuromedica.eu After seven days, symptoms had resolved in all patients, and leukocyturia was absent in 97.1% of them. journal-archiveuromedica.eu A systematic review concluded that the efficacy of nifuratel in treating UTIs is comparable and sometimes superior to other antibiotics, and it demonstrates better tolerability than nitrofurantoin (B1679001). aig-journal.ru Nifuratel has also been shown to be effective in treating candidal UTIs. nih.gov
| Study | Number of Patients | Primary Outcome | Result |
|---|---|---|---|
| Antimicrobial therapy of acute cystitis with nifuratel | 35 | Disappearance of urgency after 3 days | 94.2% of patients. journal-archiveuromedica.eu |
| Absence of leukocyturia after 7 days | 97.1% of patients. journal-archiveuromedica.eu | ||
| Comparison with Nitrofurantoin | 35 (Nifuratel group), 31 (Nitrofurantoin group) | Disappearance of urgency after 3 days | 94.2% (Nifuratel) vs. 83.8% (Nitrofurantoin). journal-archiveuromedica.eu |
Nifuratel has been identified as a promising agent for the treatment of oral cavity infections due to its broad antibacterial spectrum and high activity against common oral pathogens. google.comgoogle.com Oral infections are often caused by a mix of anaerobic and aerobic bacteria. google.com
Experiments have shown that nifuratel's in vitro antibacterial activity against common clinical anaerobes isolated from oral infections is superior to that of metronidazole, a standard treatment for such conditions. google.comgoogle.com The minimal inhibitory concentrations (MIC) of nifuratel against these anaerobes are consistently lower than those of metronidazole, indicating greater potency. google.com This suggests that nifuratel could be a viable alternative for treating oral cavity infections. google.com
Antiprotozoal Efficacy
Nifuratel, a nitrofuran derivative, exhibits a broad spectrum of antimicrobial activity that includes significant efficacy against various protozoan pathogens. nih.gov Its mechanism of action is multifaceted, involving the inhibition of nucleic acid synthesis and disruption of microbial cell membrane integrity, which contributes to its effectiveness against a range of protozoal infections. nih.govdrugbank.com
Specific Protozoan Pathogens
Nifuratel has demonstrated considerable efficacy against Trichomonas vaginalis, the causative agent of human trichomoniasis. Both preclinical and clinical studies have validated its activity against this protozoan.
In vitro studies have established the direct trichomonicidal action of Nifuratel. One laboratory investigation determined the median trichomonistatic (inhibitory) concentration to be 0.1 µg/mL and the median trichomonicidal (killing) concentration to be 0.6 µg/mL after 48 hours of incubation. nih.gov
Table 1: Clinical Efficacy of Nifuratel in Trichomonas vaginalis Infections
While Nifuratel is characterized by its broad-spectrum antiprotozoal activity, specific preclinical and clinical efficacy data against Entamoeba histolytica, the causative agent of amebiasis, are not extensively documented in the available scientific literature. Most therapeutic studies on amebiasis focus on other compounds such as nitroimidazole derivatives.
Recent research has identified Nifuratel as a promising repurposed drug candidate for the treatment of both visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL). nih.gov Preclinical in vitro and ex vivo studies have quantified its potent activity against Leishmania donovani, the species responsible for VL. Nifuratel demonstrated effective inhibition of the parasite in different forms, with a half-maximal effective concentration (EC₅₀) of 0.02 µM against axenic amastigotes and 0.53 µM against intramacrophagic amastigotes. nih.gov In vivo animal models have further substantiated these findings. In a mouse model of chronic L. donovani VL, oral administration of Nifuratel led to a reduction in parasite load of over 80%. Furthermore, in a model of CL caused by Leishmania major, the intralesional administration of Nifuratel resulted in a complete parasitological cure. These preclinical results underscore the potential of Nifuratel as a novel therapeutic agent for different forms of leishmaniasis. nih.gov
Table 3: Preclinical Efficacy of Nifuratel against Leishmania spp.
Pre-clinical and Clinical Observations in Protozoal Infections
The efficacy of Nifuratel against protozoal pathogens is supported by a combination of preclinical and clinical evidence. In vitro assays confirm its direct cytotoxic effects, with studies quantifying the minimal concentrations required to inhibit and kill pathogens like T. vaginalis and demonstrating potent activity against various forms of Leishmania parasites. nih.govnih.govThese laboratory findings provide a foundational understanding of its antiprotozoal capabilities.
Clinical observations have largely focused on infections of the genitourinary and gastrointestinal tracts. For trichomoniasis, multiple clinical trials have established Nifuratel's therapeutic equivalence to Metronidazole, with cure rates approaching 90% in some studies. nih.govIts effectiveness in treating giardiasis has also been confirmed in clinical settings, offering an alternative to other standard treatments. wikipedia.orgIn the field of leishmaniasis, while clinical data in humans is not yet available, robust in vivo animal studies showing significant parasite reduction and parasitological cure provide a strong rationale for its further development as an antileishmanial agent. nih.gov
Antifungal Efficacy
Nifuratel exhibits a notable, albeit moderate, antifungal effect, contributing to its utility in gynecological infections where fungi are often implicated. polichem.comnih.gov Its spectrum of action includes activity against Candida species and other mycetes, which has been confirmed in both laboratory and clinical settings. nih.gov
| Organism Group | Number of Strains Tested | Number of Strains Inhibited by ≤50 mg/L Nifuratel | Percentage of Susceptible Strains |
|---|---|---|---|
| Candida spp. (5 species) | 59 | 48 | 81.4% |
Clinical Efficacy in Fungal Infections (e.g., Vulvovaginal Candidiasis, Candidal Urinary Tract Infections)
The clinical effectiveness of nifuratel has been demonstrated in the treatment of fungal infections, particularly vulvovaginal candidiasis (VVC) and candidal urinary tract infections (UTIs). suntextreviews.org A notable report detailed the successful treatment of three patients with candidal UTIs using oral nifuratel. nih.gov The Candida strains isolated from these successfully treated patients had MICs ranging from 10 to 50 mg/L, correlating the in vitro data with positive clinical outcomes. nih.gov
In the context of vulvovaginal infections, often caused by Candida, nifuratel has shown significant clinical and microbiological cure rates. A study evaluating a nifuratel-nystatin combination in patients with candidiasis and/or trichomoniasis found a clear dose-dependent effect. After a 10-day treatment course, the microbiological cure rate reached 95% in the group receiving the highest dose combination (nifuratel 500 mg/nystatin (B1677061) 200,000 IU). nih.gov Even in cases of mixed infections where VVC is a component, such as aerobic vaginitis combined with VVC, a higher dose of nifuratel (500 mg) resulted in a significantly better recovery rate (76.92%) compared to a lower dose (30.77%). nih.govdntb.gov.ua
| Infection Type | Regimen | Duration | Outcome Measure | Efficacy Rate | Source |
|---|---|---|---|---|---|
| Candidal Urinary Tract Infection | Oral Nifuratel | Not Specified | Successful Treatment | 100% (3/3 patients) | nih.gov |
| Vulvovaginal Candidiasis and/or Trichomoniasis | Nifuratel 500 mg / Nystatin 200,000 IU (vaginal) | 10 Days | Microbiological Cure | 95% | nih.gov |
| Mixed Aerobic Vaginitis + Vulvovaginal Candidiasis | Nifuratel 500 mg (vaginal) | 10 Days | Recovery Rate | 76.92% | nih.govdntb.gov.ua |
Efficacy in Mixed Infections
Nifuratel's broad spectrum of activity against protozoa, bacteria, and fungi makes it particularly well-suited for treating mixed infections, which are common in gynecology. wikipedia.orgnih.gov Its efficacy in polymicrobial pathologies is a key therapeutic advantage. suntextreviews.orgnih.gov
Clinical Outcomes in Polymicrobial Pathologies
Further research into mixed aerobic vaginitis (AV) underscores this advantage. A prospective study showed that a 500 mg intravaginal dose of nifuratel was significantly more effective than a 250 mg dose for mixed infections. The recovery rates for AV co-occurring with bacterial vaginosis (BV), vulvovaginal candidiasis (VVC), or trichomonal vaginitis (TV) were substantially higher with the 500 mg dose. nih.govdntb.gov.ua
A randomized clinical trial in pregnant women with mixed vaginitis found that a nifuratel-nystatin combination achieved a microbiological negativization rate of 91.02% at one month, compared to 86.66% for a metronidazole-nystatin combination. stephypublishers.com A comprehensive systematic review and meta-analysis further solidified these findings, concluding that nifuratel, alone or with nystatin, surpasses other drugs in both clinical and microbiological efficacy for diseases involving pathological discharge, including mixed vaginitis. aig-journal.rurcsi.science The review also noted a statistically significant lower frequency of relapses following nifuratel therapy. aig-journal.rurcsi.science
Anticancer Research and Repurposing
In Vitro and In Vivo Anticancer Activity
Research has demonstrated Nifuratel's activity against several cancer cell lines, indicating its potential as a therapeutic agent. nih.govresearchgate.netnih.govnih.gov
Nifuratel, also referred to as NF113, has shown anti-tumor effects in triple-negative breast cancer (TNBC) models, both in laboratory settings and in living organisms. nih.govresearchgate.netnih.gov Studies have indicated that Nifuratel treatment can induce apoptosis and lead to G2/M phase arrest in TNBC cells. nih.govresearchgate.netnih.gov Experimental data suggests that these effects may be linked to the regulation of GADD45A expression. nih.govresearchgate.net
Nifuratel exhibits potent activity against human gastric cancer cells. medchemexpress.comresearchgate.netnih.govnih.govdoaj.orgresearchgate.net In vitro studies using gastric cancer cell lines such as SGC-7901 and BGC-823 have shown that Nifuratel significantly suppresses cell proliferation and induces apoptosis in a dose-dependent manner. researchgate.netnih.govresearchgate.net It also causes cell cycle arrest, specifically in the G2/M phase. nih.govresearchgate.net Colony formation assays further support the inhibitory effect of Nifuratel on the growth and proliferation of these cells. nih.gov
Table 1: Effect of Nifuratel on Human Gastric Cancer Cell Viability
| Cell Line | IC50 (µM) |
| SGC-7901 | 169.7 ± 2.2 |
| BGC-823 | 133.7 ± 0.85 |
Data derived from studies on Nifuratel's activity against human gastric cancer cells. medchemexpress.comnih.gov
Investigations into Nifuratel's activity in cervical cancer are also underway. One study highlighted that Nifuratel attained selectivity against cervical cancer cells (HeLa cell line) when delivered via specific unimolecular micelles. nih.govnih.gov This suggests that drug delivery systems could play a role in enhancing the targeted activity of Nifuratel in this cancer type. nih.govresearchgate.net The potential antitumor activity in cervical cancer may also involve the inhibition of the STAT3 pathway, a mechanism observed in other cancer types. nih.gov
Molecular and Cellular Characterization of Antineoplastic Effects
The anticancer effects of Nifuratel are associated with specific molecular and cellular events. A key mechanism identified, particularly in gastric cancer cells, is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. medchemexpress.comresearchgate.netnih.govnih.govdoaj.orgresearchgate.net Nifuratel has been shown to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation, leading to a reduction in phosphorylated STAT3 (P-STAT3) expression. nih.govnih.govresearchgate.net
In addition to STAT3 inhibition, Nifuratel influences the expression of proteins involved in regulating cell death. Studies have demonstrated that Nifuratel treatment can upregulate the expression of the proapoptotic protein Bax and downregulate the expression of the antiapoptotic protein Bcl-2 in gastric cancer cells, thereby promoting apoptosis. nih.govresearchgate.net
In the context of TNBC cells, the molecular mechanisms involve the regulation of Growth Arrest and DNA Damage-inducible protein alpha (GADD45A). nih.govresearchgate.net Nifuratel's effect on GADD45A is implicated in inducing G2/M cell cycle arrest through pathways involving CyclinB and CDK1, and in promoting apoptosis via the JNK and P38 pathways. researchgate.netnih.gov Furthermore, Nifuratel treatment has been shown to increase the levels of cleaved-PARP and cleaved-Caspase-3, which are markers of apoptosis, in TNBC cells. nih.gov
Strategic Repurposing of Nifuratel in Oncology
The investigation into Nifuratel's anticancer properties represents a strategic effort in drug repurposing. nih.govmedchemexpress.comresearchgate.netnih.govnih.govdoaj.orgresearchgate.netnih.gov Repurposing existing drugs for new indications, such as cancer treatment, offers advantages over traditional drug development, including the availability of existing preclinical and clinical safety data. nih.govmdpi.com
The observed activity of Nifuratel against gastric and triple-negative breast cancer cell lines, coupled with insights into its molecular targets like STAT3 and GADD45A, supports its potential for repurposing in oncology. nih.govresearchgate.netnih.govnih.govnih.gov Researchers are exploring the possibility of utilizing Nifuratel, either alone or in combination with other therapeutic agents, to enhance anticancer efficacy. mdpi.comresearchgate.net The use of advanced drug delivery systems, such as nanoparticles and hydrogels, is also being investigated as a strategy to improve the targeted delivery and effectiveness of Nifuratel in cancer therapy, potentially enhancing its selective activity against cancer cells. researchgate.netnih.govnih.govresearchgate.net
Drug Resistance Mechanisms and Profile
Observed Resistance Profile of Nifuratel
Nifuratel, a nitrofuran derivative, has demonstrated a favorable resistance profile in clinical and in vitro studies. This is a significant aspect of its therapeutic value, particularly in an era of increasing antimicrobial resistance.
Absence of Reported Resistance Phenomena
Multiple studies and reviews highlight the notable absence of reported resistance phenomena to nifuratel. researchgate.netnih.govnih.govthieme-connect.comgoogle.com This contrasts with the growing resistance observed for many other antimicrobial agents. researchgate.netthieme-connect.com The lack of reported resistance is a key advantage of nifuratel in treating various infections. nih.govgoogle.com
Efficacy against Multi-Drug Resistant Strains (e.g., Salmonella Typhimurium)
Nifuratel has shown efficacy against multi-drug resistant (MDR) strains of bacteria, including Salmonella Typhimurium. nih.govnih.govresearchgate.netresearchgate.net Research has indicated that nifuratel can effectively inhibit or kill MDR strains of Salmonella Typhimurium, although some strain-specific variations in susceptibility may exist. nih.govresearchgate.net For instance, one MDR strain of S. Typhimurium (TX 2-7) was almost completely killed by nifuratel at 100 µM, while another (TZF 10) showed resistance at lower concentrations but was effectively inhibited at 100 µM. nih.govresearchgate.net Studies in mice infected with Salmonella Enteritidis also showed that nifuratel was effective against different serovars, including MDR strains of Salmonella Typhimurium. nih.govnih.govresearchgate.netresearchgate.net
Comparative Resistance Analysis with Other Antimicrobials (e.g., Metronidazole)
When compared to other commonly used antimicrobials like metronidazole (B1676534), nifuratel demonstrates a distinct advantage in terms of resistance development. Clinical and in vitro studies indicate that, in contrast to metronidazole, resistance to nifuratel has not been reported. researchgate.netnih.govthieme-connect.com Metronidazole, while effective against certain pathogens, has faced challenges with increasing resistance in some microorganisms, such as Gardnerella vaginalis and Atopobium vaginae. thieme-connect.comasm.orgunilabs.chnih.gov Studies comparing the in vitro activity of nifuratel and metronidazole against G. vaginalis and A. vaginae have shown that nifuratel is often more active, with lower minimum inhibitory concentrations (MICs), and importantly, maintains activity against strains that show reduced susceptibility or resistance to metronidazole. asm.orgunilabs.chnih.gov
Here is a comparative look at the in vitro activity against key vaginal bacteria:
| Bacterium | Nifuratel MIC Range (µg/ml) | Metronidazole MIC Range (µg/ml) | Clindamycin (B1669177) MIC Range (µg/ml) |
| Gardnerella vaginalis | <0.125 to 4 | <0.125 to 256 | 0.125 to 1 |
| Atopobium vaginae | <0.125 to 1 | 8 to 256 | <0.125 to 1 |
| Lactobacillus spp. | >256 | >256 | 0.125 to 1 |
Note: Data is representative of findings from in vitro studies. asm.orgunilabs.chnih.gov
This table illustrates that while metronidazole shows variable activity and resistance in G. vaginalis and A. vaginae, nifuratel maintains potent activity against these key bacterial vaginosis-associated pathogens. asm.orgunilabs.chnih.gov
Role of Multifaceted Mechanism of Action in Mitigating Resistance Development
The low incidence of resistance to nifuratel is attributed, in part, to its multifaceted mechanism of action. patsnap.com Nifuratel is a prodrug that is activated by microbial nitroreductases, leading to the formation of reactive intermediates. patsnap.com These intermediates interfere with multiple essential microbial pathways, including the disruption of nucleic acid synthesis through DNA damage, interference with cell membrane integrity, and inhibition of essential enzymatic processes. patsnap.com By simultaneously targeting multiple cellular components and processes, nifuratel makes it significantly more difficult for microorganisms to develop resistance through single genetic mutations or simple efflux pump mechanisms, which are common strategies for resisting single-target drugs. patsnap.com This complex mode of action requires multiple, unlikely genetic changes to occur simultaneously for resistance to develop, thus mitigating the emergence of resistant strains. patsnap.comunileon.esmdpi.com
Combination Therapies and Drug Interactions
Synergistic Antimicrobial Combinations
Combination therapy is an approach utilized to enhance the effectiveness of treatments for various infectious diseases, including parasitic and bacterial infections. This strategy can involve combining drugs with different mechanisms of action to achieve synergistic effects, potentially allowing for lower doses of each drug and reducing the likelihood of resistance development.
Nifuratel-Nystatin Combination for Mixed Infections
The combination of nifuratel and nystatin (B1677061) has been investigated for the treatment of mixed vaginal infections, which can involve bacterial vaginosis, vulvovaginal candidiasis, and trichomonal vaginitis. Studies have indicated that this combination can influence mixed forms of vaginal infection, with one study reporting an effect in 88.1% of participants with vaginal infections. suntextreviews.org Research has also explored the dose-effect relationship of this combination in treating vulvo-vaginal infections caused by Trichomonas vaginalis and/or Candida. nih.gov A study involving sixty patients with Trichomoniasis and/or Candidiasis evaluated different doses of nifuratel and nystatin. nih.gov After 10 days of treatment, the microbiological cure rate was observed to increase with higher doses. nih.gov Specifically, the cure rate was 45% with nifuratel 125 mg/nystatin 50,000 IU, 84% with nifuratel 250 mg/nystatin 100,000 IU, and 95% with nifuratel 500 mg/nystatin 200,000 IU. nih.gov Clinical signs and symptoms also showed a dose- and time-dependent disappearance. nih.gov Some research suggests that the cure rate of nifuratel in patients with mixed infections, including Trichomonas vaginalis + Candida or Trichomonas vaginalis + bacterial infections or with bacterial vaginosis and mixed bacterial flora, may be higher than that of metronidazole (B1676534) due to nifuratel's broad spectrum of action. suntextreviews.org A study in postmenopausal women with bacterial vaginosis treated with a nifuratel 500 mg - nystatin 200,000 IU intravaginal combination for 6 days showed symptom disappearance in 94.73% of patients at a seven-day follow-up and 89.47% at a one-month follow-up. suntextreviews.org
Table 1: Microbiological Cure Rates of Nifuratel-Nystatin Combination in Vulvo-vaginal Infections nih.gov
| Nifuratel Dose (mg) | Nystatin Dose (IU) | Microbiological Cure Rate (5 days) | Microbiological Cure Rate (10 days) |
| 125 | 50,000 | 10% | 45% |
| 250 | 100,000 | 40% | 84% |
| 500 | 200,000 | 85% | 95% |
Nifuratel-Miltefosine Combination for Leishmaniasis
Combinations of miltefosine (B1683995), the only oral drug currently used against leishmaniasis, with nifuratel have been tested as a potential therapy for Leishmania donovani visceral leishmaniasis. nih.govnih.govresearchgate.net This research explores the repurposing of nifuratel, traditionally used for vaginal infections, for the treatment of leishmaniasis. nih.gov
Synergistic Effects in Axenic and Intramacrophagic Amastigotes
Studies have demonstrated a potent synergy between nifuratel and miltefosine against Leishmania donovani. nih.govnih.govresearchgate.netmdpi.com This synergy has been observed in vitro against axenic amastigotes derived from bone marrow and ex vivo against intracellular amastigotes obtained from infected Balb/c mouse spleen macrophages. nih.govnih.govresearchgate.netmdpi.com The synergistic effect was found in both types of amastigotes when the drugs were tested in different proportions. nih.govresearchgate.net For example, specific starting concentrations and serial dilutions were used to evaluate the combination's effect on both axenic and intramacrophagic amastigotes. researchgate.net
Reduction of Toxicity and Resistance Generation in Combination
The use of drug combinations with synergistic effects can potentially reduce the concentrations of individual drugs required for therapeutic efficacy, thereby potentially decreasing associated toxicity. nih.govmdpi.commdpi.com Furthermore, employing drugs with different mechanisms of action in combination can help reduce the generation of drug resistance. nih.govmdpi.com Research suggests that the synergistic effect of the nifuratel-miltefosine combination allows for a significant drug reduction index (DRI) in ex vivo combination trials, supporting the possibility of using lower doses in vivo. mdpi.com Ex vivo cytotoxicity data for the drug combination also appeared promising at maximal tested concentrations of both drugs. mdpi.com While the aim of some studies was to demonstrate the synergistic effect and the potential for reduced toxicity based on the DRI, some reviewers noted the absence of specific liver or kidney function tests in certain studies evaluating the combination in vivo. mdpi.com However, existing literature on the safety of both compounds when used in a drug repurposing approach was considered. mdpi.com
Pharmacodynamic and Pharmacokinetic Interactions with Other Agents
Understanding the potential interactions between nifuratel and other medications is crucial for safe and effective treatment. These interactions can be pharmacodynamic (affecting the drug's effect on the body) or pharmacokinetic (affecting how the body handles the drug, such as absorption, distribution, metabolism, and excretion).
Anticoagulants (e.g., Acenocoumarol (B605123), Dicoumarol, Ethyl Biscoumacetate, Fluindione, Phenindione, Phenprocoumon, Warfarin)
Antibiotics (e.g., Metronidazole, Clindamycin)
Nifuratel exhibits antibacterial activity against both Gram-negative and Gram-positive organisms. nih.gov Research has explored its use alongside other antibiotics, such as metronidazole and clindamycin (B1669177).
Studies comparing nifuratel with metronidazole in the treatment of trichomonal vaginitis have shown varying results regarding efficacy. One randomized double-blind trial indicated that nifuratel was not a satisfactory substitute for metronidazole in treating trichomoniasis, with a lower cure rate observed for nifuratel compared to metronidazole. nih.gov However, a meta-analysis from 2002 suggested comparable efficacy between nifuratel and metronidazole in treating trichomoniasis and mixed infections. researchgate.net This meta-analysis noted that the evaluated studies utilized slightly different treatment regimens for both drugs. researchgate.net
In the context of bacterial vaginosis, research comparing a combination of nifuratel and nystatin with a combination of clindamycin and clotrimazole (B1669251) found both combinations to be similarly effective and safe options. researchgate.netresearchgate.net In vitro studies investigating the activity of nifuratel, metronidazole, and clindamycin against Gardnerella vaginalis and Atopobium vaginae, common bacteria in bacterial vaginosis, showed that nifuratel was active against both pathogens without affecting lactobacilli. nih.gov Metronidazole was active against A. vaginae at high concentrations and partially active against G. vaginalis, also without affecting lactobacilli. nih.gov Clindamycin was highly effective against A. vaginae and active against G. vaginalis but inhibited lactobacilli. nih.gov This suggests potential differences in their impact on the normal vaginal flora when used alone.
A summary of comparative in vitro activity against key vaginal bacteria is presented in the table below:
| Compound | Atopobium vaginae (MIC Range) | Gardnerella vaginalis | Lactobacilli |
| Nifuratel | 0.125-1 µg/mL | Active | Not affected |
| Metronidazole | 8-256 µg/mL | Partially active | Not affected |
| Clindamycin | < 0.125 µg/mL | Active | Inhibited |
Note: MIC = Minimum Inhibitory Concentration
One source indicates that concurrent use of nifuratel with certain antibiotics, such as metronidazole, can enhance its antimicrobial activity. patsnap.com However, it also mentions a potential increase in the likelihood of adverse reactions with this combination. patsnap.com
Antifungal Agents (e.g., Clotrimazole)
Nifuratel possesses some antifungal activity, including against Candida albicans. drugfuture.commims.com It is frequently used in combination with antifungal agents, such as nystatin, for treating mixed vaginal infections involving both bacterial and fungal pathogens. nih.govresearchgate.net The combination of nifuratel and nystatin is reported to have intense trichomonacidal, bactericidal, and mycostatic action. nih.gov Research into the nifuratel-nystatin combination highlights its effectiveness against Candida species while not being active against physiological flora. nih.gov
Studies have also explored the combination of nifuratel with clotrimazole in the context of developing hydrogel platforms for targeted therapy. Research has shown that unimolecular micelles loaded with both nifuratel and clotrimazole provided synergism against cervical cancer cells in vitro. acs.org This indicates a potential synergistic effect between the two compounds, although this research focuses on a specific application outside of typical antimicrobial treatment.
Concurrent use of nifuratel with antifungal agents like clotrimazole may result in synergistic effects. patsnap.com
Medications Affecting Liver Enzymes
The metabolism and clearance of nifuratel from the body can be impacted by medications that affect liver enzymes. patsnap.com Nifuratel is readily absorbed from the gastrointestinal tract and partially metabolized, mainly in the liver. nih.gov Caution is advised when combining nifuratel with other medications that affect liver enzymes. patsnap.com Changes in liver enzyme activity, such as induction or inhibition of cytochrome P-450 enzymes, can influence the metabolism of drugs. wikipedia.org Elevated liver enzyme values have been noted in relation to other medications, indicating the liver's role in drug metabolism and potential for interaction. drugfuture.com
Advanced Research Methodologies and Translational Models
In Vitro Studies
In vitro studies provide fundamental insights into the direct effects of Nifuratel on various biological targets, including bacteria, fungi, and cancer cells. These studies are crucial for determining the compound's potency, spectrum of activity, and potential mechanisms before moving to more complex in vivo models.
Antimicrobial Susceptibility Testing (e.g., Minimal Inhibitory Concentration)
Antimicrobial susceptibility testing, particularly the determination of Minimal Inhibitory Concentration (MIC), is a standard in vitro method used to evaluate the potency of Nifuratel against different microbial species. MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Studies have investigated the in vitro activity of Nifuratel against vaginal bacteria, comparing it to commonly used antibiotics like metronidazole (B1676534) and clindamycin (B1669177). Research indicates that Nifuratel is highly active against Gardnerella vaginalis and Atopobium vaginae, key bacteria associated with bacterial vaginosis. asm.orgunilabs.chnih.gov For G. vaginalis, MICs for Nifuratel ranged from <0.125 to 4 μg/ml, and for A. vaginae, they ranged from <0.125 to 1 μg/ml. asm.orgunilabs.chnih.gov In contrast, metronidazole showed partial activity against these bacteria with higher MIC ranges. asm.orgunilabs.chnih.gov Importantly, Nifuratel was generally not effective against Lactobacillus strains, which are beneficial bacteria in the vaginal flora, with most strains showing MIC50 values >256 μg/ml. asm.orgunilabs.chnih.gov This suggests a selective activity of Nifuratel against specific vaginal pathogens while largely sparing protective lactobacilli. asm.orgunilabs.chnih.gov
Here is a table summarizing representative MIC data for Nifuratel against key vaginal bacteria:
| Bacterium | Nifuratel MIC Range (μg/ml) | Metronidazole MIC Range (μg/ml) | Clindamycin MIC Range (μg/ml) |
| Gardnerella vaginalis | <0.125 to 4 | <0.125 to 256 | 0.125 to 1 |
| Atopobium vaginae | <0.125 to 1 | 8 to 256 | <0.125 |
| Lactobacillus spp. | >256 (MIC50) | >256 | 0.125 to 1 |
| Lactobacillus iners | 8, 16, 256 | >256 | 0.125 to 1 |
Biofilm Eradication and Inhibition Studies
Biofilms are structured communities of microorganisms enclosed in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents. Studies evaluating the ability of Nifuratel to inhibit biofilm formation or eradicate established biofilms are critical for understanding its potential efficacy in infections where biofilms play a significant role, such as bacterial vaginosis.
While the provided search results specifically detail biofilm studies for other compounds and general methodologies mdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov, they highlight the importance of techniques such as crystal violet assays and resazurin (B115843) viability assays for quantitative assessment of biofilm biomass and cell viability within biofilms. mdpi.com The recalcitrant nature of biofilms necessitates the exploration of agents that can effectively penetrate and disrupt these structures. researchgate.net Although direct data on Nifuratel's specific effects on biofilm eradication or inhibition were not prominently featured in the provided snippets, the context of its use against bacteria known to form biofilms (like G. vaginalis and A. vaginae) implies that such studies would be relevant in evaluating its full therapeutic potential.
Cell Line-Based Assays for Proliferation, Viability, and Apoptosis (e.g., CCK8, MTT, Colony Formation)
Cell line-based assays are widely used in cancer research to assess the effects of potential therapeutic agents on cell growth, viability, and programmed cell death (apoptosis). Techniques like CCK-8 (Cell Counting Kit-8), MTT, and colony formation assays are standard methods for quantifying these cellular responses. nih.govresearchgate.neteu.com
Recent research has explored the potential anti-tumor effects of Nifuratel, particularly in triple-negative breast cancer (TNBC) cells. nih.govresearchgate.netnih.gov CCK-8 assays have been employed to measure the inhibition of cell viability in various TNBC cell lines following Nifuratel treatment. nih.govresearchgate.net These studies demonstrated that Nifuratel significantly suppressed the viability of TNBC cell lines, including MDA-MB-231, MDA-MB-468, HCC-1806, BT-549, and MDA-MB-453, with reported IC50 values around 20 μM after 72 hours of treatment. nih.gov Colony formation assays further supported these findings, showing that Nifuratel significantly reduced the size and number of colonies formed by TNBC cells, indicating an anti-proliferative effect. nih.govresearchgate.net Flow cytometry is used to analyze cell cycle distribution and detect apoptosis. nih.govresearchgate.net Studies have shown that Nifuratel induces G2/M phase arrest and apoptosis in TNBC cells. nih.govresearchgate.netnih.gov
Here is a table summarizing representative cell viability data from CCK-8 assays:
| Cell Line | Nifuratel IC50 (μM) after 72h |
| MDA-MB-231 | 20.0 ± 0.2 |
| MDA-MB-468 | 19.55 ± 0.15 |
| HCC-1806 | Not specified in snippet |
| BT-549 | Not specified in snippet |
| MDA-MB-453 | Not specified in snippet |
Note: Data compiled from search result nih.gov. IC50 values may vary depending on experimental conditions.
Molecular Biology Techniques (e.g., Western Blot, Quantitative Real-Time Reverse Transcription-Polymerase Chain Reaction)
Molecular biology techniques are essential for investigating the mechanisms by which Nifuratel exerts its effects at the molecular level, particularly concerning gene and protein expression. Western blot and quantitative real-time reverse transcription-polymerase chain reaction (RT-qPCR) are commonly used for this purpose. researchgate.netroswellpark.orgnih.govresearchgate.netudayton.edu
Western blot is a technique used to detect specific proteins in a sample and assess their expression levels. researchgate.netnih.govresearchgate.netudayton.edu RT-qPCR is used to quantify messenger RNA (mRNA) levels, providing insights into gene expression. researchgate.netroswellpark.orgresearchgate.netudayton.edu
In the context of Nifuratel's anti-tumor effects in TNBC cells, these techniques have been employed to verify the mechanisms predicted by transcriptomic analysis. nih.govresearchgate.net Specifically, PCR and Western blot experiments were used to validate changes in the expression of genes and proteins involved in cell cycle regulation and apoptosis, such as GADD45A, CyclinB, CDK1, JNK, and P38. nih.govresearchgate.netnih.gov Findings suggest that Nifuratel's induction of G2/M phase arrest and apoptosis may occur via pathways involving GADD45A. nih.govresearchgate.netnih.gov
Transcriptomic Sequencing and Pathway Enrichment Analysis (e.g., GO, KEGG, Reactome Databases)
Transcriptomic sequencing (RNA-Seq) allows for the comprehensive analysis of gene expression patterns in cells or tissues under different conditions. nih.govmdpi.com Pathway enrichment analysis, utilizing databases like Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome, helps to identify the biological processes and molecular pathways that are significantly affected by a treatment or condition. nih.govmdpi.comrna-seqblog.comresearchgate.netresearchgate.net
Transcriptome sequencing has been utilized to predict the potential mechanisms of Nifuratel's anti-tumor effect in TNBC cells. nih.govresearchgate.net This involves analyzing the differential gene expression in Nifuratel-treated cells compared to control cells. Subsequently, pathway enrichment analysis is performed on the identified differentially expressed genes to determine which biological pathways are significantly altered. nih.govresearchgate.net For example, GO and KEGG analyses can reveal enrichment in pathways related to cell cycle regulation, apoptosis, and other cellular processes relevant to cancer progression. nih.govmdpi.comrna-seqblog.comresearchgate.netresearchgate.net Although specific detailed pathway enrichment data for Nifuratel from the provided snippets are limited, the methodology is clearly indicated as a tool for mechanistic investigation. nih.govresearchgate.net
In Vivo Animal Models
Mouse models have been used to evaluate the efficacy of Nifuratel in treating leishmaniasis, a parasitic disease. nih.gov In one study, Nifuratel administered orally to mice infected with Leishmania donovani (causing visceral leishmaniasis) resulted in a significant reduction (>80%) in parasitic load. nih.govresearchgate.net Intralesional administration of Nifuratel in a mouse model of cutaneous leishmaniasis caused by Leishmania major led to parasitological cure. nih.gov These findings suggest the potential of Nifuratel as a treatment for leishmaniasis, supporting the use of in vivo models to validate ex vivo screening results. nih.gov
Animal models are also used in cancer research to assess the in vivo anti-tumor activity of compounds. nih.govresearchgate.net Patient-derived tumor xenograft models and cell line xenograft models (e.g., MDA-MB-468 xenograft mouse model) have been established to evaluate the effect of Nifuratel on tumor growth in a living system. nih.govresearchgate.net Results from such models have shown that Nifuratel can exert inhibitory effects on the proliferation of triple-negative breast cancer in vivo, complementing the in vitro findings. nih.govresearchgate.netnih.gov
Here is a summary of representative in vivo findings:
| Disease Model | Animal Model | Administration Route | Nifuratel Effect |
| Visceral Leishmaniasis (L. donovani) | Mouse | Oral | >80% reduction in parasitic load |
| Cutaneous Leishmaniasis (L. major) | Mouse | Intralesional | Parasitological cure |
| Triple-Negative Breast Cancer | Mouse | Not specified | Inhibitory effects on tumor proliferation in vivo |
Models of Infectious Diseases (e.g., Leishmaniasis, Salmonella Infection)
Nifuratel has been investigated for its potential therapeutic effects in models of infectious diseases, particularly Leishmaniasis and Salmonella infection.
In the context of Leishmaniasis, a neglected tropical disease caused by Leishmania species, nifuratel has shown promise as a repurposed drug candidate. researchgate.netdntb.gov.uanih.govacs.org Studies utilizing in vitro models with axenic amastigotes and intracellular amastigotes from infected Balb/c mouse spleen macrophages have demonstrated a potent synergy when nifuratel is combined with miltefosine (B1683995), an existing oral drug for leishmaniasis. researchgate.netdntb.gov.ua In vivo evaluations using a murine model of visceral leishmaniasis (L. donovani) have revealed the potential of oral nifuratel/miltefosine combinations for treating this disease. researchgate.netnih.gov Oral administration of nifuratel alone at 50 mg/kg body weight once or twice daily for 10 days in a murine visceral leishmaniasis model resulted in over 80% reduction in parasitic load. acs.org Furthermore, intralesional administration of nifuratel in a cutaneous leishmaniasis model (L. major) led to parasitological cure. acs.org
Research has also explored nifuratel's activity against Salmonella species, which are intracellular bacterial pathogens. researchgate.netnih.govasm.org Screening of FDA-approved drugs for their antibacterial effect in macrophages infected with Salmonella Enteritidis identified nifuratel as effective and least toxic to macrophages. researchgate.netnih.govasm.org In a murine model, oral administration of nifuratel provided 60% protection after infection with a lethal dose of S. Enteritidis, accompanied by reduced bacterial numbers in tissues. researchgate.netnih.gov Nifuratel demonstrated effectiveness against various Salmonella serovars, including multidrug-resistant strains of Salmonella Typhimurium, and also showed activity against Listeria monocytogenes and Shigella flexneri in macrophages from different host species. researchgate.netnih.govasm.org The mechanism involves reducing IL-10 and STAT3 production in infected macrophages, which is expected to enhance the inflammatory response against Salmonella. researchgate.netnih.govasm.org
Murine Models for Anticancer Drug Evaluation
While primarily recognized for its anti-infective properties, nifuratel has also been investigated in murine models for its potential anticancer effects, particularly in the context of triple-negative breast cancer (TNBC). nih.gov Studies have established cell-derived xenograft (CDX) models to evaluate the antitumor effect of nifuratel (referred to as NF113 in some studies) on TNBC. nih.gov In these models, nifuratel significantly decreased tumor growth in tumor-bearing nude mice compared to vehicle-treated mice. nih.gov Both tumor volume and tumor weight were significantly lower in the nifuratel-treated group (400 mg/kg). nih.gov Immunohistochemical staining assays were conducted to assess apoptosis induced by nifuratel in TNBC, indicating its role in inducing programmed cell death in cancer cells. nih.gov
Nifuratel's potential as a STAT3 inhibitor has also been explored in the context of gastric cancer cells. researchgate.netresearchgate.net STAT3 activation is observed in various cancer types, including gastric cancer, making it a potential drug target. researchgate.net Nifuratel has been identified as a potent inhibitor of STAT3, suppressing proliferation and inducing apoptosis in gastric cancer cells in vitro. researchgate.net Nanoparticle-mediated co-delivery of nifuratel and doxorubicin (B1662922) has also been investigated for synergistic anticancer activity against gastric cancer cell lines, showing increased cellular uptake and cytotoxicity, as well as induction of mitochondrial-dependent apoptosis and inhibition of STAT3 phosphorylation. researchgate.net
Models of Allergic Responses (e.g., Passive Cutaneous Anaphylaxis)
Recent research has explored the potential of nifuratel in treating mast cell-mediated allergic responses, utilizing models such as passive cutaneous anaphylaxis (PCA). nih.govnih.govresearchgate.net Studies have assessed the effects and mechanisms of nifuratel on IgE-mediated mast cell degranulation and anaphylaxis in both in vitro and in vivo settings. nih.govnih.govresearchgate.net
In mast cell cultures, nifuratel reversibly inhibited antigen-induced degranulation of mast cells with IC50 values of approximately 0.34 μM for RBL-2H3 cells and 0.94 μM for BMMCs. nih.govnih.govresearchgate.net It also suppressed the secretion of inflammatory cytokines, including IL-4 (IC50 approximately 0.74 μM) and TNF-α (IC50 approximately 0.48 μM). nih.govnih.govresearchgate.net
Mechanism studies indicated that nifuratel inhibited the phosphorylation of Syk by antigen, preventing the recruitment of cytosolic Syk to the γ subunit of FcεRI, and subsequently decreasing the activation of downstream signaling proteins such as LAT, Akt, and MAPKs. nih.govnih.govresearchgate.net
In in vivo studies using the IgE-mediated passive cutaneous anaphylaxis model in mice, nifuratel dose-dependently suppressed the anaphylactic reaction with an ED50 of approximately 22 mg/kg. nih.govnih.govresearchgate.netresearchgate.net These findings suggest that nifuratel inhibits pathways essential for mast cell activation, indicating its potential as a candidate for treating IgE-mediated allergic disorders. nih.govnih.govresearchgate.net
Bioimaging Platforms for Drug Efficacy Assessment
Bioimaging platforms have been utilized in the assessment of nifuratel's efficacy, particularly in the context of infectious diseases like Leishmaniasis. researchgate.netdntb.gov.uanih.govacs.orgresearchgate.net Highly translatable drug screening platforms, including those employing bioimaging based on intracellular amastigotes, have facilitated the identification of new antileishmanial drug candidates. acs.orgnih.gov Mouse splenic explants infected with fluorescent strains of Leishmania are proven tools in this regard, allowing for easy transfer of identified hits to preclinical in vivo models. acs.org
In vivo evaluation of oral miltefosine/nifuratel combinations using a bioimaging platform has been employed to reveal the potential of these combinations for the treatment of visceral leishmaniasis caused by Leishmania donovani. researchgate.netdntb.gov.uanih.govresearchgate.net This approach allows for the visualization and quantification of parasite load reduction, providing valuable data on drug efficacy in living animals. researchgate.netnih.gov
Clinical Research Designs and Meta-Analyses
Clinical research on nifuratel has employed various designs to evaluate its efficacy and safety in human populations, predominantly for vulvovaginal infections. These designs include randomized controlled trials and systematic reviews with meta-analyses.
Randomized Controlled Trials
Randomized controlled trials (RCTs) have been conducted to compare the efficacy of nifuratel, often in combination with nystatin (B1677061), against other treatments for vulvovaginal infections, such as bacterial vaginosis, candidiasis vulvovaginitis, mixed vaginitis, and trichomoniasis. aig-journal.rusuntextreviews.orgresearchgate.netstephypublishers.comraftpubs.comaig-journal.ru
One RCT involving postmenopausal women with bacterial vaginosis evaluated the effect of the nifuratel-nystatin combination. suntextreviews.org In this study, 89.47% of women reported absence of symptoms at one month follow-up, confirmed by Amsel criteria and Nugent score. suntextreviews.org
Another RCT compared the nifuratel-nystatin combination with clindamycin-clotrimazole in single, non-pregnant women with bacterial vaginosis. researchgate.netraftpubs.com The clinical cure rate with nifuratel-nystatin was 93.15%, while with clindamycin-clotrimazole it was 97.29% (p=0.123). researchgate.netraftpubs.com The microbiological cure rates were 87.67% and 93.24%, respectively (p=0.102). researchgate.netraftpubs.com
A randomized, double-blind, parallel-group clinical trial in pregnant women with mixed vaginitis compared nifuratel-nystatin with metronidazole-nystatin. stephypublishers.com At 7 days, the clinical cure rates were 84.61% for nifuratel-nystatin and 81.33% for metronidazole-nystatin (p=0.91). stephypublishers.com Microbiological negativization at one month was 91.02% for nifuratel-nystatin and 86.66% for metronidazole-nystatin (p=0.072). stephypublishers.com Absence of vaginal discharge and odor at day 7 was reported by 88.46% in the nifuratel-nystatin group compared to 69.33% in the metronidazole-nystatin group (p=0.024). stephypublishers.com
These RCTs provide clinical data on the effectiveness of nifuratel-based regimens in treating specific gynecological infections.
Systematic Reviews and Meta-Analyses for Efficacy and Safety Assessment
Systematic reviews and meta-analyses have been conducted to synthesize findings from multiple clinical studies and provide a more comprehensive assessment of nifuratel's efficacy and safety. aig-journal.runih.govter-arkhiv.ruresearchgate.net
A systematic review evaluating nifuratel for women with diseases accompanied by pathological discharge from the genital tract included 14 studies (5 randomized and 9 non-randomized) with a total of 3,337 patients. aig-journal.ru A meta-analysis of 9 clinical studies within this review determined a statistically significant difference in clinical and microbiological efficacy in favor of nifuratel compared to other drugs (Odds Ratio (OR)=1.03, 95% CI [1.00, 1.07], p=0.03 for clinical efficacy; OR=1.15, 95% CI [1.04, 1.27], p=0.005 for microbiological efficacy). aig-journal.ru The meta-analysis also found a statistically significant difference in the frequency of relapses favoring nifuratel (OR=0.36, 95% CI [0.19, 0.68], p=0.001). aig-journal.ru
A systematic review on the efficacy and safety of nifuratel for lower urinary tract infections (LUTI) in women, including pregnant women, analyzed 9 studies (7 clinical studies with 442 patients). aig-journal.ruter-arkhiv.ru This review concluded that the efficacy of nifuratel for LUTI is comparable and sometimes superior to other antibiotics. aig-journal.ruter-arkhiv.ru It also suggested that nifuratel shows more pronounced therapeutic efficacy and better tolerability compared to nitrofurantoin (B1679001). aig-journal.ruter-arkhiv.ru The review highlighted nifuratel's broad spectrum of activity against main uropathogens and causative agents of vaginal infections, making it suitable for acute and chronic LUTI. aig-journal.ruter-arkhiv.ru
These systematic reviews and meta-analyses consolidate evidence from multiple studies, providing a higher level of evidence regarding the efficacy of nifuratel in treating various infections.
Compound Information
| Compound Name | PubChem CID |
| Nifuratel | 6433427 |
| Miltefosine | 21054 |
| Nystatin | 6433427 |
| Metronidazole | 4173 |
| Clindamycin | 29006 |
| Clotrimazole (B1669251) | 2758 |
| Doxorubicin | 31703 |
Data Tables
Table 1: Efficacy of Nifuratel Combinations in Randomized Controlled Trials for Vaginal Infections
| Study Population | Treatment Regimen | Clinical Cure Rate (%) | Microbiological Cure Rate (%) | p-value (Clinical) | p-value (Microbiological) |
| Postmenopausal women with Bacterial Vaginosis suntextreviews.org | Nifuratel-Nystatin | 89.47 (at 1 month) | - | - | - |
| Single, non-pregnant women with Bacterial Vaginosis researchgate.netraftpubs.com | Nifuratel (500mg)-Nystatin (100,000 IU) | 93.15 (at 7 days) | 87.67 (at 30 days) | 0.123 | 0.102 |
| Single, non-pregnant women with Bacterial Vaginosis researchgate.netraftpubs.com | Clindamycin (100mg)-Clotrimazole (200mg) | 97.29 (at 7 days) | 93.24 (at 30 days) | - | - |
| Pregnant women with Mixed Vaginitis stephypublishers.com | Nifuratel (500mg)-Nystatin (200,000 IU) | 84.61 (at 7 days) | 91.02 (at 1 month) | 0.91 | 0.072 |
| Pregnant women with Mixed Vaginitis stephypublishers.com | Metronidazole (500mg)-Nystatin (100,000 IU) | 81.33 (at 7 days) | 86.66 (at 1 month) | - | - |
Table 2: Nifuratel Efficacy in Murine Models of Infectious Diseases
| Infectious Disease Model | Nifuratel Dose/Regimen | Key Finding | Citation |
| Visceral Leishmaniasis (L. donovani) in mice | Oral 50 mg/kg bw, once or twice daily for 10 days | >80% reduction in parasitic load | acs.org |
| Visceral Leishmaniasis (L. donovani) in mice (in combination with Miltefosine) | Oral combination (specific proportions) | Potent synergy, potential for treatment | researchgate.netdntb.gov.uanih.gov |
| Cutaneous Leishmaniasis (L. major) | Intralesional administration | Parasitological cure | acs.org |
| Salmonella Enteritidis infection in mice | Oral administration (specific dose not explicitly stated in snippet) | 60% protection, reduced bacterial numbers in tissues | researchgate.netnih.gov |
| Intramacrophage Salmonella (various serovars) | In vitro | Reduced survival, effective against multidrug-resistant strains | researchgate.netnih.govasm.org |
Table 3: Nifuratel Effects in Passive Cutaneous Anaphylaxis (PCA) Model
| Model System | Nifuratel Concentration/Dose | Key Finding | Citation |
| RBL-2H3 mast cells (in vitro) | ~0.34 μM (IC50) | Inhibited antigen-induced degranulation | nih.govnih.govresearchgate.net |
| BMMCs mast cells (in vitro) | ~0.94 μM (IC50) | Inhibited antigen-induced degranulation | nih.govnih.govresearchgate.net |
| RBL-2H3 mast cells (in vitro) | ~0.74 μM (IC50) | Suppressed IL-4 secretion | nih.govnih.govresearchgate.net |
| RBL-2H3 mast cells (in vitro) | ~0.48 μM (IC50) | Suppressed TNF-α secretion | nih.govnih.govresearchgate.net |
| IgE-mediated PCA in mice (in vivo) | ~22 mg/kg (ED50) | Dose-dependently suppressed anaphylaxis | nih.govnih.govresearchgate.netresearchgate.net |
Table 4: Nifuratel Effects in Murine Models for Anticancer Evaluation (Triple-Negative Breast Cancer)
| Model System | Nifuratel Dose/Regimen | Key Finding | Citation |
| TNBC cell-derived xenograft (CDX) model in nude mice | Oral 400 mg/kg | Significantly decreased tumor growth, reduced tumor volume and weight | nih.gov |
| TNBC cells (in vitro) | Concentration-dependent | Increased apoptosis | nih.gov |
Observational Studies and Clinical Experience Data
Nifuratel has been evaluated for therapeutic effectiveness in a large number of patients, with clinical experience spanning several decades across numerous European and extra-European countries macmiror.ru. This extensive real-world use has provided valuable data on its performance in diverse clinical settings macmiror.ru.
Observational studies and wide clinical experience support the effectiveness of nifuratel in treating various vulvovaginal infections, including trichomoniasis, bacterial vaginosis, and candidiasis macmiror.rusuntextreviews.orgthieme-connect.com. Nifuratel is particularly noted for its efficacy in patients with mixed vaginal infections, which is attributed to its broad spectrum of activity against protozoa, bacteria, and fungi, while not significantly impacting the physiological flora macmiror.rusuntextreviews.orgnih.gov.
However, some studies within the broader clinical experience suggest that nifuratel may demonstrate a higher cure rate than metronidazole in cases of mixed infections involving Trichomonas vaginalis with Candida or bacteria, or in bacterial vaginosis with mixed bacterial flora, due to nifuratel's wider spectrum of action macmiror.rusuntextreviews.orgnih.gov.
Specific observational and clinical studies provide further insights into the effectiveness of nifuratel:
In a study comparing nifuratel and metronidazole in 1050 cases, the cure rates for infections due to Trichomonas vaginalis alone were 79% for nifuratel and 90% for metronidazole macmiror.ru. For mixed infections of T. vaginalis and fungi, the cure rates were 58% and 45%, respectively macmiror.ru. In infections with T. vaginalis and mixed bacterial flora, the cure rates were 75% and 65%, respectively macmiror.ru.
A systematic review including 14 studies (5 randomized and 9 non-randomized) with a total of 3,337 patients found a statistically significant difference in clinical and microbiological efficacy favoring nifuratel compared to other drugs aig-journal.ru. The odds ratio for clinical efficacy was 1.03 (95% CI [1.00, 1.07], p=0.03) and for microbiological efficacy was 1.15 (95% CI [1.04, 1.27], p=0.005) aig-journal.ru.
The following tables summarize some of the detailed research findings from observational studies and clinical experience:
Table 1: Comparative Cure Rates of Nifuratel vs. Metronidazole in Vulvovaginal Infections (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
| Infection Type | Nifuratel Cure Rate (%) | Metronidazole Cure Rate (%) | Source |
| Trichomonas vaginalis alone | 79 | 90 | macmiror.ru |
| T. vaginalis + Fungi | 58 | 45 | macmiror.ru |
| T. vaginalis + Mixed Bacterial Flora | 75 | 65 | macmiror.ru |
| Overall (Meta-analysis) | 88.5 | 90.0 | nih.gov |
Table 2: Cure Rates in a Randomized Trial of Nifuratel vs. Metronidazole for Trichomonas vaginalis Vaginitis (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
| Treatment Group | Cure Rate After 1st Cycle (%) | Overall Cure Rate After 2 Cycles (%) | Source |
| Nifuratel | 73.9 | 80.4 | macmiror.ru |
| Metronidazole | 78.3 | 82.6 | macmiror.ru |
Table 3: Efficacy Comparison of Nifuratel (alone or with Nystatin) vs. Other Drugs in a Systematic Review (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Source |
| Clinical Efficacy | 1.03 | [1.00, 1.07] | 0.03 | aig-journal.ru |
| Microbiological Efficacy | 1.15 | [1.04, 1.27] | 0.005 | aig-journal.ru |
Further clinical observations have explored the use of nifuratel in specific patient populations and in combination with other agents. A study evaluating the effect of nifuratel-nystatin combination in postmenopausal women with bacterial vaginosis reported absence of symptoms in 89.47% of women at one month follow-up, confirmed by Amsel criteria and Nugent score suntextreviews.org. Therapeutic failure at one month was observed in 10.52% of cases suntextreviews.org. Another study on pregnant women with mixed vaginitis compared nifuratel-nystatin with metronidazole-nystatin stephypublishers.com. At one week, the cure rate for symptoms was 84.61% for nifuratel-nystatin and 81.33% for metronidazole-nystatin (p=0.91) stephypublishers.com. Microbiological analysis at one month showed negative results in 91.02% of the nifuratel-nystatin group versus 86.66% of the metronidazole-nystatin group (p=0.072) stephypublishers.com. The absence of vaginal discharge and odor at day 7 was reported by 88.46% of women in the nifuratel-nystatin group compared to 69.33% in the metronidazole-nystatin group (p=0.024) stephypublishers.com.
Observational data also indicates the effectiveness of nifuratel in treating uncomplicated urinary tract infections journal-archiveuromedica.eu.
Future Research Directions and Translational Potential
Further Elucidation of Novel Molecular Mechanisms of Action
Research continues to delve into the precise molecular mechanisms by which Nifuratel exerts its effects, especially in newly explored therapeutic contexts like cancer. Studies have identified Nifuratel as a potent inhibitor of STAT3 (signal transducer and activator of transcription 3), a protein frequently overactivated in various cancers, including gastric cancer. nih.govresearchgate.netnih.gov Nifuratel has been shown to suppress the proliferation and induce apoptosis in gastric cancer cells by inhibiting both constitutive and interleukin-6-induced STAT3 activation. nih.govresearchgate.netnih.gov This inhibition leads to the upregulation of proapoptotic proteins like Bax and downregulation of antiapoptotic proteins such as Bcl-2. nih.gov Further research is needed to fully understand the intricacies of this STAT3 inhibition and to identify other potential molecular targets that contribute to Nifuratel's diverse activities. nih.gov The mechanism of action against Leishmania donovani is also not fully understood, though it is suspected that the nitro moiety is reduced by nitroreductase 1 (NTR-1), potentially leading to toxic effects on the parasite. mdpi.com Other possibilities include activation by parasite nitroreductase 2 (NTR-2) or inhibition of trypanothione (B104310) reductase (TR). mdpi.com
Optimization of Nifuratel-Based Therapeutic Strategies
Optimizing the therapeutic application of Nifuratel involves developing advanced formulations and strategies to enhance its efficacy, selectivity, and delivery.
Development of Novel Formulations for Targeted Delivery
Developing novel formulations is crucial for improving the targeted delivery of Nifuratel, potentially increasing its concentration at the site of action while minimizing systemic exposure. Nanotechnology-based formulations, such as nanoparticles, liposomes, and polymeric micelles, are being explored for drug delivery due to their ability to enhance stability, solubility, and facilitate targeted accumulation. nih.govnih.govnptel.ac.in These carriers can be functionalized with ligands to target specific cells, such as cancer cells, via ligand-receptor interactions, thereby enhancing accumulation at tumor sites and reducing off-target effects. mdpi.comwaocp.com Controlled release of the drug can also be achieved through engineered nanoparticles that respond to specific conditions in the tumor microenvironment. mdpi.com For instance, poly (lactic-co-glycolic acid) (PLGA) nanoparticles have been developed for the codelivery of Nifuratel and doxorubicin (B1662922) for enhanced cancer therapy, demonstrating increased uptake and cytotoxicity in gastric cancer cells. researchgate.net Hydrogel platforms, including injectable and self-healable hydrogels, are also being investigated for targeted delivery, particularly in the context of gynecological applications, offering potential for effective coverage of afflicted tissue and efficient drug permeability. acs.orgmdpi.com
In Vivo Validation of Combination Therapies in Oncology
Validating the efficacy of Nifuratel in combination with other therapeutic agents in in vivo cancer models is a critical step towards clinical translation. Studies are investigating the combination of Nifuratel with existing cancer drugs to improve its anticancer potency and verify its effects in human gastric cancer in vivo. nih.gov Preclinical studies using cell-derived xenograft models have shown that Nifuratel can significantly decrease tumor growth in vivo in triple-negative breast cancer models. mdpi.com The potential for combination therapy with first-line chemotherapeutic agents is being explored, building upon strategies already validated in gastric cancer cells. mdpi.com Research on combination therapies in oncology aims to achieve enhanced efficacy, reduce drug resistance, and mitigate toxicities associated with higher drug doses by concurrently disrupting complementary molecular pathways. mdpi.comoncotarget.com In vivo studies using infected mouse models have also demonstrated the potential of Nifuratel in combination therapies for other diseases, such as visceral leishmaniasis, showing potent synergy with miltefosine (B1683995). mdpi.comresearchgate.net
Expanding Therapeutic Indications Beyond Established Uses
Beyond its traditional uses in treating genitourinary infections, research is exploring the potential of Nifuratel in expanded therapeutic indications. patsnap.com Its identified activity as a STAT3 inhibitor has opened avenues for its repurposing as an anticancer agent, particularly in gastric and triple-negative breast cancer. nih.govmdpi.comnih.gov Furthermore, Nifuratel has shown promise as an antileishmanial agent, reducing parasite load in a mouse model of visceral leishmaniasis. mdpi.comnih.gov The potential for Nifuratel to treat symptoms associated with mast cell-dependent type 1 hypersensitivity disorders is also being investigated, suggesting a broader application in allergic responses. nih.gov These explorations highlight the potential for drug repositioning, where existing drugs with known safety profiles are investigated for new therapeutic uses. nih.gov
Investigation of Pharmacogenomic Factors Influencing Response
Understanding how an individual's genetic makeup influences their response to nifuratel is a critical area for future research. Pharmacogenomics aims to identify genetic variations that correlate with differential drug efficacy and the likelihood of adverse reactions. While extensive research specifically on nifuratel pharmacogenomics appears limited in the provided search results, the broader field of pharmacogenomics is recognized for its potential in personalizing medicine jci.orgmdpi.com.
Genetic factors can influence drug response through various mechanisms, including variations in drug-metabolizing enzymes, drug transporters, and drug targets. For instance, nitroreductases are involved in the mechanism of action of nitrofuran derivatives like nifuratel, as they reduce the compound to reactive intermediates patsnap.commdpi.com. Polymorphisms in the genes encoding these enzymes could potentially affect the rate of nifuratel activation and, consequently, its efficacy and potential for toxicity.
Furthermore, host immune responses play a significant role in the outcome of infections that nifuratel is used to treat, such as vulvovaginal candidiasis frontiersin.org. Genetic variations in genes related to immune signaling pathways could influence the host's ability to clear the infection and interact with the effects of nifuratel. For example, research has explored the role of genetic contributions to susceptibility to certain conditions where nifuratel might be used researchgate.net.
Future pharmacogenomic studies on nifuratel could involve:
Identifying genetic polymorphisms in nitroreductase enzymes and correlating them with nifuratel treatment outcomes.
Investigating variations in host immune response genes and their impact on the efficacy of nifuratel in treating specific infections.
Conducting genome-wide association studies (GWAS) to identify novel genetic markers associated with nifuratel response or resistance.
Data from such studies could potentially lead to the development of genetic tests to predict individual responses to nifuratel, allowing for more personalized and effective treatment strategies.
Integration of Advanced Computational and Systems Biology Approaches
Advanced computational and systems biology approaches offer powerful tools for elucidating the complex mechanisms of nifuratel action, predicting drug interactions, and identifying potential new applications. These approaches can analyze large biological datasets to build predictive models and gain systems-level insights simonsfoundation.orgisbscience.org.
Computational biology methods, such as molecular docking and simulations, can be used to study the binding interactions of nifuratel with its biological targets, including microbial enzymes and host proteins like STAT3 nih.govresearchgate.netspandidos-publications.com. This can provide a detailed understanding of how nifuratel exerts its effects at the molecular level patsnap.com. For instance, molecular docking techniques have been used to study the binding of related compounds to STAT3 spandidos-publications.com.
Specific applications of computational and systems biology in nifuratel research include:
Mechanism Elucidation: Using computational modeling to refine the understanding of how nifuratel's reactive intermediates interact with microbial DNA and other cellular components patsnap.com.
Drug Repurposing: Employing computational screening methods, such as those utilizing connectivity maps, to identify potential new indications for nifuratel based on its molecular signature and effects on biological pathways nih.gov. Nifuratel has already been explored for repurposing in areas like gastric cancer and allergic responses nih.govresearchgate.netnih.gov.
Resistance Mechanism Studies: Utilizing computational approaches to study how microorganisms develop resistance to nifuratel and to predict potential resistance pathways mcmaster.cavt.edu.
Combination Therapy Design: Using systems biology to model the interactions between nifuratel and other drugs to identify synergistic combinations and optimize treatment regimens. Studies have already investigated combinations of nifuratel with other agents for enhanced efficacy mdpi.com.
Pharmacokinetic and Pharmacodynamic Modeling: Developing computational models to predict the absorption, distribution, metabolism, and excretion of nifuratel in different physiological states, as well as to model its dose-response relationships.
Q & A
Q. How should adverse effects of Nifuratel be documented in in vivo studies?
- Methodological Answer : Monitor weight loss, organ toxicity (liver/kidney histopathology), and hematological parameters (e.g., platelet counts). Compare with nitrofurantoin-treated cohorts to identify class-specific toxicities (e.g., pulmonary fibrosis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
